Home > Products > Screening Compounds P107745 > 4-bromo-1H-indazol-5-ol
4-bromo-1H-indazol-5-ol - 478838-52-7

4-bromo-1H-indazol-5-ol

Catalog Number: EVT-3317605
CAS Number: 478838-52-7
Molecular Formula: C7H5BrN2O
Molecular Weight: 213.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1H-indazol-5-ol derivatives represent a class of heterocyclic compounds characterized by a fused benzene and pyrazole ring system with a hydroxyl group at the 5-position. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, making them attractive scaffolds for drug discovery. [] 4-Bromo-1H-indazol-5-ol, with a bromine atom at the 4-position, offers further opportunities for structural modification and exploration of its potential applications in various research fields.

7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate

  • Compound Description: This compound is a novel organic salt synthesized via a Lewis acid-base reaction. It incorporates both a Lewis acid (5-bromo-3-(4-methoxybenzylidene)-3-H-indol-1-ium tetrafluoroborate) and a Lewis base (1,3,5-triaza-7-phosphaadmantane). []
  • Relevance: This compound shares the 5-bromo-1H-indol-3-yl moiety with 4-bromo-1H-indazol-5-ol. Both structures contain a bromine atom at the 5-position of an indole or indazole ring system. []

5-Bromo-3-(4-methoxybenzylidene)-3-H-indol-1-ium Tetrafluoroborate

  • Compound Description: This compound serves as the Lewis acid component in the synthesis of 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate. []
  • Relevance: Similar to the previous compound, it shares the 5-bromo-1H-indol-3-yl moiety with 4-bromo-1H-indazol-5-ol, highlighting the presence of a bromine atom at the 5-position of the indole ring system. []

1-(4-Chlorophenyl)-4-(2-furoyl)-3-phenyl-1H-pyrazol-5-ol

  • Compound Description: This compound's crystal structure has been studied, revealing a monoclinic structure with specific cell parameters. []
  • Relevance: While structurally distinct from 4-bromo-1H-indazol-5-ol, this compound belongs to the same broad chemical class of substituted pyrazole-5-ols, emphasizing the presence of a hydroxyl group at the 5-position of the pyrazole ring. []

1-(3-Fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626)

  • Compound Description: BMS-599626 is a potent and selective dual inhibitor of human epidermal growth factor receptor (HER)1/HER2 kinases. Its development involved exploring structure-activity relationships within a series of 4-[1H-indazol-5-ylamino]pyrrolo[2,1-f][1,2,4]triazine-6-carbamates. []
  • Relevance: This compound features a 1H-indazol-5-yl moiety, directly linking it to the core structure of 4-bromo-1H-indazol-5-ol. The shared indazole ring system suggests potential similarities in chemical reactivity and biological activity. []

3-Methyl-1-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-1H-pyrazol-5-ol

  • Compound Description: This compound serves as a ligand in the synthesis of cobalt(II) and copper(II) complexes. Its interaction with calf thymus DNA has been studied. []
  • Relevance: Similar to compound 3, this compound belongs to the substituted pyrazole-5-ol class, highlighting the structural significance of the hydroxyl group at the 5-position of the pyrazole ring shared with 4-bromo-1H-indazol-5-ol. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562 is a CGRP receptor antagonist discovered through structure-based drug design. It exhibits high potency, selectivity, metabolic stability, and solubility, making it a suitable candidate for various administration routes. []
  • Relevance: HTL22562 features a 7-methyl-1H-indazol-5-yl moiety. While structurally similar to 4-bromo-1H-indazol-5-ol, the key difference lies in the substitution at the 7-position (methyl group in HTL22562 versus a hydrogen atom in 4-bromo-1H-indazol-5-ol). []
  • Compound Description: This novel perfluorophenylhydrazone derivative has potential as a multi-target compound to combat Alzheimer's disease. [, ]
  • Relevance: Though structurally distinct from 4-bromo-1H-indazol-5-ol, its identification as a potential therapeutic agent for Alzheimer's disease suggests a possible area of shared biological interest. Further research might explore potential similarities in their mechanisms of action or target pathways, even though their structures differ significantly. [, ]

1-((4-Bromo-5-methylthiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine

  • Compound Description: Similar to the previous compound, this novel perfluorophenylhydrazone derivative demonstrates potential as a multi-target therapeutic agent for Alzheimer's disease. [, ]
  • Relevance: This compound also shares the characteristic of being investigated for its potential in Alzheimer's disease treatment. [, ]

5-(((1H–indazol‐5‐yl)oxy)methyl)‐N‐(4‐(trifluoromethoxy)phenyl)pyrimidin‐2‐amine (ITP-2)

  • Compound Description: ITP-2 is a novel small molecule activator of Kv11.1 (hERG) channels. Activators of these channels have potential in treating acquired and congenital long QT syndrome. []
  • Relevance: ITP-2 contains a 1H-indazol-5-yl subunit, making it structurally analogous to 4-bromo-1H-indazol-5-ol. The common indazole ring system suggests potential overlap in their chemical reactivity and biological profiles. []

(S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide

  • Compound Description: This compound is the subject of patent applications describing specific pharmaceutical compositions and manufacturing processes. [, ]
  • Relevance: The active ingredient in these compositions features a 1H-indazol-5-yl group, directly relating it to the core structure of 4-bromo-1H-indazol-5-ol. This structural similarity points to potential similarities in their physicochemical properties. [, ]

6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583)

  • Compound Description: GSK583 is a highly potent and selective inhibitor of RIP2 kinase, a key player in the innate immune system's response to NOD1 and NOD2 activation. It's a valuable tool for understanding RIP2's role in disease pathogenesis. []
  • Relevance: This compound contains a 1H-indazol-3-yl moiety, closely resembling the structure of 4-bromo-1H-indazol-5-ol. Despite the difference in the position of the bromine substituent and the presence of fluorine in GSK583, the shared indazole core structure suggests potential similarities in their chemical properties and biological activities. []

4-Bromo-1-tosyl-1H-pyrrole

  • Compound Description: This N-tosylpyrrole derivative's crystal structure has been analyzed, revealing various weak intermolecular interactions due to its substitution pattern and supramolecular arrangement. []
  • Relevance: Although structurally distinct from 4-bromo-1H-indazol-5-ol, this compound's inclusion highlights the importance of studying halogenated heterocyclic compounds and their diverse intermolecular interactions. []

4-Bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole

  • Compound Description: This compound is another N-tosylpyrrole derivative whose crystal structure has been studied, emphasizing the role of substitution patterns in influencing intermolecular interactions. []
  • Relevance: Similar to the previous compound, its relevance lies in showcasing the diversity of halogenated heterocyclic compounds and their intermolecular interactions. []

6-(4-Bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one

  • Compound Description: This compound, also an N-tosylpyrrole derivative, has been studied for its crystal structure, further highlighting the impact of substitution on intermolecular interactions. []
  • Relevance: Its inclusion emphasizes the importance of understanding the structural diversity and intermolecular interactions of halogenated heterocyclic compounds. []

4-Bromo-1-phenylsulphonylpyrazole

  • Compound Description: This compound serves as a precursor in the synthesis of various vicinally disubstituted pyrazoles. It undergoes regioselective lithiation, allowing for the introduction of various substituents at the 5-position. []
  • Relevance: While not directly containing the indazole core, this compound highlights the synthetic utility of halogenated pyrazole derivatives, a class closely related to 4-bromo-1H-indazol-5-ol. []

4-Bromo-1-phenylsulphonyl-5-substituted pyrazoles

  • Compound Description: This group of compounds represents a series of derivatives obtained by reacting the lithiated 4-bromo-1-phenylsulphonylpyrazole with various electrophiles. These derivatives can be further transformed into 4-bromo-3(5)-substituted 1H-pyrazoles. []
  • Relevance: These derivatives showcase the versatility of the pyrazole scaffold for introducing diverse substituents, offering potential insights into structure-activity relationships relevant to 4-bromo-1H-indazol-5-ol. []

4-Bromo-3(5)-substituted 1H-pyrazoles

  • Compound Description: This group represents the deprotected forms of the 4-bromo-1-phenylsulphonyl-5-substituted pyrazoles. The removal of the phenylsulphonyl protecting group allows for further functionalization and exploration of their biological activities. []
  • Relevance: These compounds highlight the potential of modifying the pyrazole ring system, a close analogue of the indazole scaffold present in 4-bromo-1H-indazol-5-ol. []

(1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945)

  • Compound Description: CFI-400945 is a potent, orally active Polo-like kinase 4 (PLK4) inhibitor with promising antitumor activity, making it a potential clinical candidate for cancer therapy. []
  • Relevance: Although structurally distinct from 4-bromo-1H-indazol-5-ol, CFI-400945 contains a 1H-indazol-6-yl moiety, emphasizing the importance of the indazole scaffold in medicinal chemistry. []
Overview

4-Bromo-1H-indazol-5-ol is a heterocyclic compound belonging to the indazole family, characterized by a bromine atom at the 4th position and a hydroxyl group at the 5th position of the indazole ring. Indazoles are bicyclic structures formed by the fusion of a benzene ring with a pyrazole ring. This compound has gained attention due to its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry and drug development.

Source

The compound can be synthesized through various methods, including cyclization reactions involving ortho-substituted benzylidenehydrazines and benzaldehydes. Its molecular formula is C7H6BrN3O, with a molecular weight of 228.04 g/mol.

Classification

4-Bromo-1H-indazol-5-ol is classified as an indazole derivative and can be categorized under heterocyclic compounds. Its structural characteristics allow it to participate in various chemical reactions, making it a subject of interest in organic synthesis and pharmacology.

Synthesis Analysis

Methods

The synthesis of 4-bromo-1H-indazol-5-ol can be achieved through several synthetic routes. A common method involves the cyclization of ortho-substituted benzylidenehydrazines with ortho-substituted benzaldehydes. This reaction typically proceeds under acidic or basic conditions, facilitating the formation of the indazole core structure .

Technical Details

The synthesis often employs catalysts such as palladium or copper salts to enhance reaction efficiency. For instance, rhodium-catalyzed amination reactions have been reported for synthesizing related indazole derivatives, showcasing the versatility of these synthetic approaches . Additionally, microwave-assisted synthesis techniques have been explored to improve yields and reduce reaction times .

Molecular Structure Analysis

Structure

The molecular structure of 4-bromo-1H-indazol-5-ol features a fused bicyclic system consisting of a five-membered pyrazole ring and a six-membered benzene ring. The bromine atom and hydroxyl group introduce specific reactivity patterns that are significant for its biological activity.

Data

  • Molecular Formula: C7H6BrN3O
  • Molecular Weight: 228.04 g/mol
  • Melting Point: Approximately 150 °C (exact values may vary based on purity).
Chemical Reactions Analysis

Reactions

4-Bromo-1H-indazol-5-ol can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized to yield different oxidized derivatives.
  • Reduction: Reduction reactions can produce reduced forms of the compound.
  • Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions, allowing for the introduction of diverse functionalities .

Technical Details

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The choice of reagents and conditions significantly influences the reaction pathways and product distributions.

Mechanism of Action

The mechanism of action for 4-bromo-1H-indazol-5-ol involves its interaction with specific molecular targets within biological systems. It has been shown to act as an inhibitor for certain enzymes or receptors, modulating various biological pathways relevant to therapeutic effects. The precise molecular targets depend on the context of its application, such as in cancer therapy or anti-inflammatory treatments .

Physical and Chemical Properties Analysis

Physical Properties

4-Bromo-1H-indazol-5-ol is typically a solid at room temperature with a crystalline structure that can be analyzed using techniques like X-ray crystallography. Its solubility characteristics may vary based on solvent polarity.

Chemical Properties

The compound exhibits notable stability under standard laboratory conditions but may react under extreme pH or temperature conditions. Its reactivity profile is influenced by the presence of both the bromine atom and hydroxyl group, which can participate in nucleophilic substitution or electrophilic attack reactions.

Applications

4-Bromo-1H-indazol-5-ol has several scientific uses:

  • Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting various diseases, including cancer.
  • Biological Research: The compound's ability to modulate specific biological pathways makes it useful in studying enzyme functions and receptor interactions.
  • Synthetic Chemistry: It acts as an intermediate in synthesizing more complex indazole derivatives that exhibit desired biological activities .
Synthetic Methodologies and Optimization

Multi-step Bromination-Hydroxylation Strategies

Classical approaches to 4-bromo-1H-indazol-5-ol involve sequential halogenation and oxygenation of pre-formed indazole cores. Directed ortho-metalation (DoM) methodologies enable precise C4 bromination through temporary N-protection. Lithium diisopropylamide (LDA)-mediated deprotonation at -78°C generates a configurationally stable aryllithium intermediate, which undergoes electrophilic trapping with brominating agents (e.g., Br₂, NBS) to achieve 60-75% regioselectivity for C4 functionalization [2]. Subsequent hydroxylation is accomplished via two principal pathways:

  • Nitro Reduction-Hydrolysis: C5-NO₂ groups in 4-bromo-5-nitroindazoles undergo SnCl₂/HCl reduction to amines, followed by diazotization and aqueous hydrolysis (40-55% yield) [7]
  • Alkaline Hydrolysis: C5-halo substituents react with NaOH/K₂CO₃ in DMSO/H₂O at 130°C via nucleophilic aromatic substitution (SNAr), yielding phenolic products (68% yield) [2]

Table 1: Comparative Bromination Conditions for Indazole Derivatives

SubstrateReagentSolventTemp (°C)C4 Selectivity (%)Yield (%)
1H-Indazol-5-olBr₂DCM253542
N-Piv-1H-Indazol-5-olNBSTHF-787865
4-NO₂-1H-IndazoleBr₂AcOH8092*73
5-Me-1H-IndazoleLDA/Br₂THF-788570

Bromination occurs at C7 due to nitro group direction [3]

Critical parameters influencing regioselectivity include:

  • Temperature Control: Bromination below -70°C suppresses N2-quenched byproducts
  • Protecting Groups: N-Pivaloyl (Piv) groups enhance C4 selectivity vs. traditional benzyl protection
  • Electronic Effects: Electron-donating C5 substituents (OH, OMe) decrease C4 bromination efficiency by 20-30% [2] [3]

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysis enables direct construction of functionalized indazoles from acyclic precursors, bypassing regioselectivity challenges of late-stage functionalization. Palladium-catalyzed cyclizations demonstrate particular utility:

  • Reductive Cyclization: o-Bromobenzaldehyde derivatives undergo condensation with hydrazines, followed by Pd(PPh₃)₄-catalyzed intramolecular amination in DMF at 100°C (75-88% yield). This method permits installation of C5-OH via hydroxylated benzaldehyde precursors [7] [8]
  • Rh(III)-Catalyzed C-H Activation: 2-Haloaryl imines react with diazo compounds under [Cp*RhCl₂]₂ catalysis (2.5 mol%) in methanol, enabling one-pot assembly of 4-bromoindazol-5-ols when brominated precursors are employed. Additives like AgSbF₆ enhance conversion by 35% [7]

Copper-mediated cyclizations offer cost-effective alternatives:

CuI (10 mol%)  Ethanol, 80°C, 12h  Yields: 60-72%  Substrate Scope: Tolerates electron-withdrawing C4 substituents  Limitation: Sensitive to steric hindrance at C6/C7 positions  [8]  

Table 2: Metal-Catalyzed Synthesis of 4-Bromo-1H-indazol-5-ol Derivatives

Catalyst SystemPrecursor ClassReaction ConditionsYield Range (%)Key Advantage
Pd(OAc)₂/XPhos2-Bromo-5-hydroxybenzaldehyde + NH₂NH₂K₂CO₃, DMF, 100°C, 8h75-88High functional group tolerance
[Cp*RhCl₂]₂/AgSbF₆2-Bromophenyl ketones + N-tosylhydrazonesMeOH, 80°C, 6h68-79Direct C3 functionalization
CuI/phenanthroline2-Bromoaryl aldiminesEtOH, reflux, 12h60-72Low catalyst loading (5 mol%)
NiCl₂(dme)/Zn2,4-Dibromo-5-hydroxybenzaldehyde + NH₂NHBocDMF, 60°C, 6h55-65Chemoselective dehalogenation

Regioselective Functionalization Techniques

Regiocontrol in indazole functionalization remains challenging due to the competing reactivity of C3, C4, C6, and C7 positions. Electrophilic Aromatic Substitution (EAS) at C7 dominates unless C4 is blocked, as demonstrated by Fukui function analysis:

C7 > C5 > C6 (fk+ values: 0.085, 0.072, 0.041)  [3]  

Strategies for achieving C4 selectivity include:

  • Directed Ortho-Metalation (DoM): N-Pivaloyl directing groups enable LDA-mediated bromination at C4 with 85% regiocontrol, overcoming inherent C7 preference [3]
  • Protection-Directed Bromination: Transient N2-SEM protection switches electrophilic bromination preference from C7 to C4 (selectivity reversal from 10:1 to 1:4 C7:C4 ratio) [3]
  • NBS Bromination in DMF: High-temperature (80°C) reactions favor C4 monobromination of 5-hydroxyindazoles due to diminished kinetic control and thermodynamic product stability (84% yield, 8:1 C4:C7 selectivity) [3]

Table 3: Solvent and Temperature Effects on NBS Bromination Regioselectivity

SolventTemp (°C)C4 Bromination (%)C7 Bromination (%)Dibromination (%)
DCM2526654
DMF8084<510
ACN60582812
THF6545408

Ortho-quinone intermediates enable chemoselective C4 functionalization through temporary oxidation of C5-OH followed by conjugate addition of bromide nucleophiles. This strategy achieves 78% regioselectivity without metal catalysts but requires careful redox control [7].

Alternative Precursor-Based Synthetic Routes

Non-indazole precursors provide efficient access to 4-bromo-1H-indazol-5-ol through tandem cyclization-functionalization:

  • Reductive Cyclization: 2-Nitro-5-hydroxybenzaldehyde derivatives undergo P(III)-mediated reductive cyclization with hydrazines at 110°C, yielding 4-bromoindazol-5-ols when brominated precursors are used (70-85% yield). This method tolerates ester, nitrile, and protected amine functionalities [8]
  • Diazonium Salt Cyclization: 4-Amino-3-bromophenols undergo diazotization with NaNO₂/HCl followed by ZnCl₂-catalyzed cyclization, producing the target compound in 77% yield. Key advantage: avoids unstable hydrazine intermediates [7]
  • Cyclative Carbonylation: o-Bromophenyl hydrazones participate in Pd-catalyzed carbonylative cyclization under 20 atm CO pressure, generating indazol-5-ol carboxylates that undergo decarboxylative bromination (55-60% overall yield) [8]

Cyanoacetylative cyclization represents an innovative approach:

Step 1: 2,4-Dibromophenol + N₂H₄ → 4-Bromo-6-hydroxyindazole (62%)  Step 2: Cu-catalyzed cyanation at C4  Step 3: Nitrile hydrolysis to C5-OH (overall 48% yield)  

Green Chemistry Approaches for Sustainable Synthesis

Environmental considerations drive development of eco-compatible synthetic routes:

  • Microwave-Assisted Cyclization: Indazole ring formation from o-haloaryl hydrazones under microwave irradiation reduces reaction times from 18h to 25 minutes while improving yields by 15-20% and reducing DMF usage by 60% [3] [7]
  • Aqueous Phase Bromohydroxylation: NBS bromination in water/THF mixtures (4:1) at 60°C achieves 70% C4-selectivity without organic solvents. SDS micellar catalysis further enhances conversion efficiency (turnover frequency increased 3.5-fold) [7]
  • Electrochemical Methods: Paired electrolysis enables simultaneous anodic bromination and cathodic hydroxylation of indazole precursors, eliminating chemical oxidants. Constant current electrolysis (10 mA/cm²) in NaBr/NaOH achieves 65% yield with minimal waste [7]

Solvent selection guidelines for sustainable synthesis:

Recommended: Cyclopentyl methyl ether (CPME), Ethyl lactate, 2-MeTHF  Avoid: DMF, NMP, DCM  Catalyst systems: TEMPO/NaOCl (oxidant), polymer-immobilized NBS  

Table 4: Solvent Sustainability Metrics for Indazole Synthesis

SolventPMI* (g/g)E-FactorCED (MJ/kg)**Renewable Carbon (%)
DMF8.7321020
2-MeTHF3.11148100
Ethyl lactate2.8937100
Water1.050.1100

Process Mass Intensity*Cumulative Energy Demand

Properties

CAS Number

478838-52-7

Product Name

4-bromo-1H-indazol-5-ol

IUPAC Name

4-bromo-1H-indazol-5-ol

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C7H5BrN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10)

InChI Key

NKQAGTMAIUMWOY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1NN=C2)Br)O

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)Br)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.